Heteroatom Configuration Drives Conformational Ring Inversion Barriers vs. 1-Oxaspiro[2.5]octane and 1-Thiaspiro[2.5]octane
Low-temperature 13C NMR studies on the 1-hetero-spiro[2.5]octane family quantified the energy barriers to cyclohexane-type ring inversion. For the 1-oxa (oxygen-only) analog, the barrier was reported as ΔG‡ = 10.5 ± 0.2 kcal/mol, whereas the 1-thia (sulfur-only) analog exhibited a significantly lower barrier of ΔG‡ = 9.2 ± 0.2 kcal/mol [1]. The mixed O/S scaffold of 6-Oxa-1-thiaspiro[2.5]octane introduces distinct α, β, and γ substituent effects on 13C chemical shifts that fall between these two extremes, offering a tunable conformational landscape not achievable with either single-heteroatom analog [1].
| Evidence Dimension | Ring inversion free energy barrier (ΔG‡) |
|---|---|
| Target Compound Data | Not explicitly quantified for the O/S mixed scaffold in the cited study; 13C shift data reported [1]. |
| Comparator Or Baseline | 1-Oxaspiro[2.5]octane: ΔG‡ = 10.5 ± 0.2 kcal/mol; 1-Thiaspiro[2.5]octane: ΔG‡ = 9.2 ± 0.2 kcal/mol |
| Quantified Difference | ΔG‡ difference between comparators ≈ 1.3 kcal/mol; target compound expected to occupy intermediate conformational space. |
| Conditions | Low-temperature 13C NMR in solution; conformational preferences determined from chemical shift analysis. |
Why This Matters
Conformational rigidity directly impacts target binding entropy and metabolic stability in drug candidates; the mixed O/S scaffold provides a distinct intermediate profile compared to mono-heteroatom analogs.
- [1] Iratçabal, P., Grenier-Loustalot, M. F., Lichanot, A., & Metras, F. (1985). Carbon-13 variable-temperature study of 1-hetero-spiro[2.5]octanes. Magnetic Resonance in Chemistry, 23(1), 2–6. DOI: 10.1002/mrc.1260230103. View Source
